Cas no 5543-27-1 ((4-Bromophenyl)(pyrrolidin-1-yl)methanone)
(4-Bromophenyl)(pyrrolidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (4-Bromophenyl)(pyrrolidin-1-yl)methanone
- 1-(4-Bromobenzoyl)pyrrolidine
- 4-(Pyrrolidinylcarbonyl)bromobenzene
- (4-bromophenyl)-pyrrolidin-1-ylmethanone
- (4-bromophenyl)pyrrolidin-1-yl-methanone
- (4-Bromo-phenyl)-pyrrolidin-1-yl-methanone
- 1-(4-bromo-benzoyl)-pyrrolidine
- 4-(pyrrolidinocarbonyl)phenyl bromide
- ACMC-1AXRQ
- AG-F-93740
- methanone,(4-bromophenyl)-1-pyrrolidinyl-
- N-(4-Brom-benzoyl)-pyrrolidin
- MLS000523650
- STK181758
- AKOS000192000
- CHEMBL1602569
- SR-01000321307-1
- SCHEMBL971083
- HVTDUODOHGNXMJ-UHFFFAOYSA-N
- SR-01000321307
- Y10625
- Z27753723
- MFCD00595283
- (4-bromophenyl)pyrrolidin-1-ylmethanone
- DTXSID60356111
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone d4
- CS-0155292
- HMS2376A14
- SMR000122723
- 5543-27-1
- AS-18013
- A1-48125
- (4-bromopheny)pyrrolidin-1-ylmethanone
- SY040446
-
- MDL: MFCD00595283
- Inchi: 1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
- InChI Key: HVTDUODOHGNXMJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(N1CCCC1)=O
Computed Properties
- Exact Mass: 253.01000
- Monoisotopic Mass: 253.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Boiling Point: 364.7°C at 760 mmHg
- PSA: 20.31000
- LogP: 2.62300
(4-Bromophenyl)(pyrrolidin-1-yl)methanone Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
(4-Bromophenyl)(pyrrolidin-1-yl)methanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Bromophenyl)(pyrrolidin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR203-250mg |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone |
5543-27-1 | 97% | 250mg |
118CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR203-5g |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone |
5543-27-1 | 97% | 5g |
761.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR203-1g |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone |
5543-27-1 | 97% | 1g |
215.0CNY | 2021-08-03 | |
| Fluorochem | 091219-250mg |
1-(4-Bromobenzoyl)pyrrolidine |
5543-27-1 | 95% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 091219-1g |
1-(4-Bromobenzoyl)pyrrolidine |
5543-27-1 | 95% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 091219-5g |
1-(4-Bromobenzoyl)pyrrolidine |
5543-27-1 | 95% | 5g |
£70.00 | 2022-03-01 | |
| Fluorochem | 091219-10g |
1-(4-Bromobenzoyl)pyrrolidine |
5543-27-1 | 95% | 10g |
£133.00 | 2022-03-01 | |
| Chemenu | CM197083-10g |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone |
5543-27-1 | 97% | 10g |
$184 | 2021-08-05 | |
| Chemenu | CM197083-25g |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone |
5543-27-1 | 97% | 25g |
$311 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR203-200mg |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone |
5543-27-1 | 97% | 200mg |
84.0CNY | 2021-08-04 |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone Suppliers
(4-Bromophenyl)(pyrrolidin-1-yl)methanone Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Recent Advances in the Study of (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS: 5543-27-1) in Chemical Biology and Pharmaceutical Research
The compound (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS: 5543-27-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromophenyl and pyrrolidinyl moieties, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and GPCR modulators. The unique structural features of this compound make it a valuable scaffold for drug discovery efforts.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic properties of (4-Bromophenyl)(pyrrolidin-1-yl)methanone and its derivatives. The study revealed that this compound exhibits favorable blood-brain barrier penetration, suggesting potential applications in central nervous system (CNS) disorders. Molecular docking simulations demonstrated strong interactions with several neurological targets, including dopamine and serotonin receptors. These findings open new avenues for the development of psychotropic medications and neurodegenerative disease treatments.
Another significant breakthrough came from a collaborative research project between academic and industrial laboratories, focusing on the compound's antimicrobial properties. The 2024 study, published in Bioorganic & Medicinal Chemistry Letters, reported that derivatives of (4-Bromophenyl)(pyrrolidin-1-yl)methanone showed potent activity against drug-resistant bacterial strains, particularly MRSA and ESBL-producing Enterobacteriaceae. The mechanism of action appears to involve inhibition of bacterial efflux pumps, a promising approach to combat antibiotic resistance.
The synthetic utility of 5543-27-1 has also been expanded through recent methodological developments. A 2023 Nature Communications paper described a novel photoredox-catalyzed coupling reaction that enables efficient modification of the pyrrolidine ring while preserving the bromophenyl group's reactivity. This advancement significantly enhances the compound's versatility as a building block for diverse chemical libraries in drug discovery programs.
From a safety and toxicological perspective, recent preclinical studies have provided important insights. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile published in Chemical Research in Toxicology (2024) indicated that (4-Bromophenyl)(pyrrolidin-1-yl)methanone exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations. However, researchers noted the need for careful consideration of potential hepatotoxicity at higher doses, prompting ongoing structure-activity relationship studies to optimize the safety profile.
Looking forward, several pharmaceutical companies have included 5543-27-1 derivatives in their preclinical pipelines, particularly for neurological and infectious disease indications. The compound's balanced lipophilicity (LogP ~2.5) and molecular weight (238.1 g/mol) make it particularly attractive for lead optimization programs. Current research efforts are focusing on developing more selective analogs with improved target specificity and reduced off-target effects.
In conclusion, (4-Bromophenyl)(pyrrolidin-1-yl)methanone (5543-27-1) represents a versatile and pharmacologically interesting scaffold with multiple therapeutic applications. The recent studies highlighted in this briefing demonstrate its potential across diverse areas of medicinal chemistry, from CNS disorders to antimicrobial therapy. As research continues to unravel its full potential, this compound is likely to play an increasingly important role in drug discovery and development initiatives in the coming years.
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